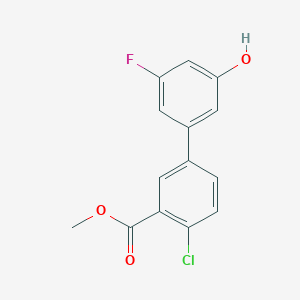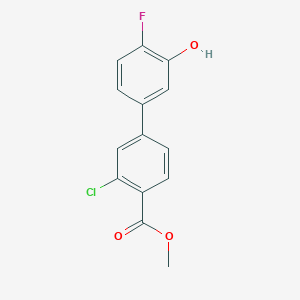
5-(4-Chloro-3-methoxycarbonylphenyl)-3-fluorophenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Chloro-3-methoxycarbonylphenyl)-3-fluorophenol, or 5-CMCFP, is a synthetic organic compound with a wide range of applications in scientific research. It is a member of the phenol family, and is characterized by its aromatic ring structure and its ability to react with other compounds. 5-CMCFP has a wide range of applications in the laboratory, and is used in a variety of biochemical and physiological experiments.
科学研究应用
5-CMCFP has a wide range of applications in scientific research. It is used in biochemical and physiological experiments, as well as in the synthesis of other compounds. It is also used as a building block in the synthesis of pharmaceuticals and other organic compounds. In addition, 5-CMCFP is used in the synthesis of fluorescent dyes and other materials.
作用机制
5-CMCFP acts as an electron acceptor in biochemical and physiological reactions. It is able to accept electrons from other molecules, and this allows it to act as a catalyst in a variety of reactions. In addition, 5-CMCFP is able to form hydrogen bonds with other molecules, which allows it to interact with other molecules in a specific way.
Biochemical and Physiological Effects
5-CMCFP has a wide range of biochemical and physiological effects. It is able to inhibit the activity of enzymes, such as cytochrome P450 and other enzymes involved in drug metabolism. In addition, 5-CMCFP is able to interact with other molecules, such as proteins and nucleic acids, and can affect their structure and function. 5-CMCFP also has the ability to bind to cell membranes, which can affect the function of the cells.
实验室实验的优点和局限性
5-CMCFP has several advantages for use in laboratory experiments. It is relatively stable and can be stored for long periods of time. In addition, it has a wide range of applications in biochemical and physiological experiments. However, 5-CMCFP is also toxic and should be handled with caution.
未来方向
There are a number of potential future directions for 5-CMCFP. It could be used in the synthesis of new compounds, or in the development of new drugs and pharmaceuticals. It could also be used in the development of new fluorescent dyes and materials. In addition, 5-CMCFP could be used to study the effects of environmental toxins on biochemical and physiological processes. Finally, 5-CMCFP could be used to study the effects of drugs on the body, and could be used to develop new treatments for diseases.
合成方法
5-CMCFP can be synthesized by a variety of methods, including the reaction of 4-chloro-3-methoxycarbonylphenol with 3-fluorophenol. This reaction is carried out in an organic solvent at a temperature of about 80°C. The reaction is catalyzed by a strong base, such as potassium carbonate, and the product is isolated by recrystallization. The yield of 5-CMCFP from this reaction is typically around 95%.
属性
IUPAC Name |
methyl 2-chloro-5-(3-fluoro-5-hydroxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c1-19-14(18)12-6-8(2-3-13(12)15)9-4-10(16)7-11(17)5-9/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFGILZDGBFELU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC(=CC(=C2)F)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684553 |
Source


|
| Record name | Methyl 4-chloro-3'-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261999-81-8 |
Source


|
| Record name | Methyl 4-chloro-3'-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-fluorophenol, 95%](/img/structure/B6375038.png)

![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-fluorophenol, 95%](/img/structure/B6375044.png)
![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-fluorophenol, 95%](/img/structure/B6375050.png)







